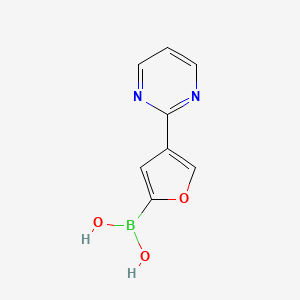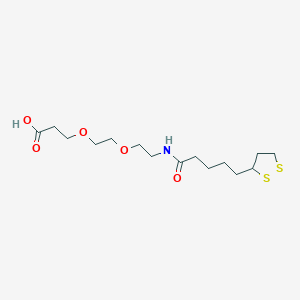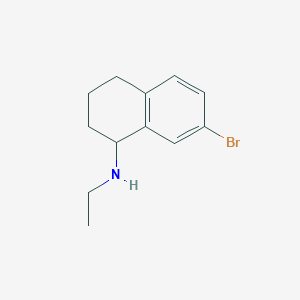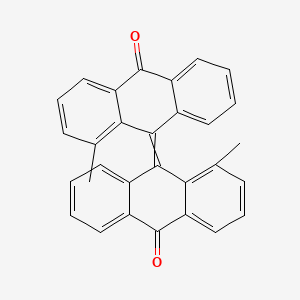
4,4'-Dimethylbianthrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dimethylbianthrone is an organic compound with the molecular formula C30H20O2 and a molecular weight of 412.48 g/mol . It is a quinone derivative known for its unique chemical properties and applications in various scientific fields . The compound is characterized by its two anthrone units connected through a central carbon-carbon bond, each substituted with a methyl group at the 4-position .
Métodos De Preparación
The synthesis of 4,4’-Dimethylbianthrone typically involves the oxidative coupling of 4-methylanthrone. This reaction is carried out under controlled conditions using oxidizing agents such as potassium dichromate or manganese dioxide in the presence of an acid catalyst . The reaction proceeds through the formation of a radical intermediate, which then dimerizes to form the final product. Industrial production methods may involve similar oxidative coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4,4’-Dimethylbianthrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction of 4,4’-Dimethylbianthrone can yield hydroquinone derivatives.
Substitution: The methyl groups on the anthrone units can undergo electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces hydroquinones .
Aplicaciones Científicas De Investigación
4,4’-Dimethylbianthrone has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,4’-Dimethylbianthrone exerts its effects involves its interaction with nucleophiles to form stable monolayers. This process is crucial in applications such as surface science and material studies . The molecular targets and pathways involved include the formation of intermolecular hydrogen bonds and π-π interactions, which stabilize the monolayers on various substrates .
Comparación Con Compuestos Similares
4,4’-Dimethylbianthrone can be compared with other similar compounds such as:
Anthrone: Lacks the methyl substitution and has different reactivity and applications.
4-Methylanthrone: A precursor in the synthesis of 4,4’-Dimethylbianthrone.
Bianthrone: Similar structure but without the methyl groups, leading to different chemical properties and uses.
The uniqueness of 4,4’-Dimethylbianthrone lies in its specific substitution pattern, which imparts distinct chemical reactivity and makes it suitable for specialized applications in scientific research .
Propiedades
IUPAC Name |
4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O2/c1-17-9-7-15-23-25(17)27(19-11-3-5-13-21(19)29(23)31)28-20-12-4-6-14-22(20)30(32)24-16-8-10-18(2)26(24)28/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJAAPULINRLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=C4C5=CC=CC=C5C(=O)C6=CC=CC(=C64)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)



![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
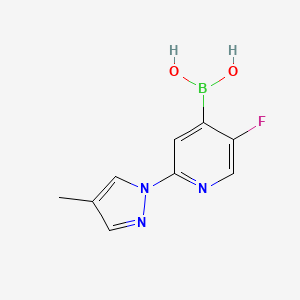
![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)
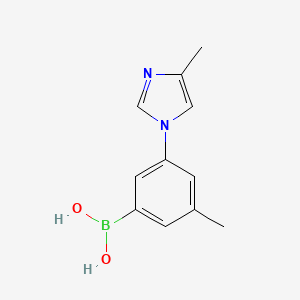

![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
